(E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a furan-2-ylmethylsulfonyl group, and a piperidinyl group connected through a prop-2-en-1-one linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Introduction of the furan-2-ylmethylsulfonyl group: This step involves the sulfonylation of a furan ring with a suitable sulfonyl chloride reagent.
Formation of the piperidinyl intermediate: The piperidine ring is synthesized through a series of reactions, including amination and cyclization.
Coupling of intermediates: The final step involves the coupling of the chlorophenyl, furan-2-ylmethylsulfonyl, and piperidinyl intermediates through a condensation reaction to form the prop-2-en-1-one linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one: This compound is similar but lacks the furan-2-ylmethyl group.
(E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one: This compound has a phenylsulfonyl group instead of the furan-2-ylmethyl group.
Uniqueness
The presence of the furan-2-ylmethylsulfonyl group in (E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c20-18-6-2-1-4-15(18)7-8-19(22)21-11-9-17(10-12-21)26(23,24)14-16-5-3-13-25-16/h1-8,13,17H,9-12,14H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZNASMOANRWOM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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